Actinomycinic acid

Description

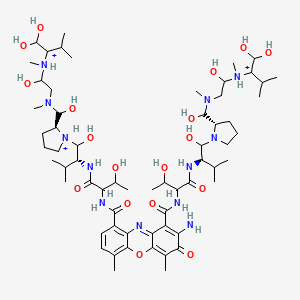

Structure

2D Structure

Properties

Molecular Formula |

C62H109N12O18+3 |

|---|---|

Molecular Weight |

1310.6 g/mol |

IUPAC Name |

[2-[[[(2S)-1-[(2R)-2-[[2-[[2-amino-9-[[1-[[(2R)-1-[(2S)-2-[[[2-[(1,1-dihydroxy-3-methylbutan-2-yl)-methylazaniumyl]-2-hydroxyethyl]-methylamino]-hydroxymethyl]pyrrolidin-1-ium-1-yl]-1-hydroxy-3-methylbutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-4,6-dimethyl-3-oxophenoxazine-1-carbonyl]amino]-3-hydroxybutanoyl]amino]-1-hydroxy-3-methylbutyl]pyrrolidin-2-yl]-hydroxymethyl]-methylamino]-1-hydroxyethyl]-(1,1-dihydroxy-3-methylbutan-2-yl)-methylazanium |

InChI |

InChI=1S/C62H106N12O18/c1-27(2)42(59(86)73-23-17-19-36(73)57(84)69(13)25-38(77)71(15)48(29(5)6)61(88)89)65-55(82)44(33(11)75)67-53(80)35-22-21-31(9)51-46(35)64-47-40(41(63)50(79)32(10)52(47)92-51)54(81)68-45(34(12)76)56(83)66-43(28(3)4)60(87)74-24-18-20-37(74)58(85)70(14)26-39(78)72(16)49(30(7)8)62(90)91/h21-22,27-30,33-34,36-39,42-45,48-49,57-62,75-78,84-91H,17-20,23-26,63H2,1-16H3,(H,65,82)(H,66,83)(H,67,80)(H,68,81)/p+3/t33?,34?,36-,37-,38?,39?,42+,43+,44?,45?,48?,49?,57?,58?,59?,60?/m0/s1 |

InChI Key |

OOFTUHVNEJLFSC-INAYLVPZSA-Q |

Isomeric SMILES |

CC1=C2C(=C(C=C1)C(=O)NC(C(C)O)C(=O)N[C@H](C(C)C)C([NH+]3CCC[C@H]3C(N(C)CC([NH+](C)C(C(C)C)C(O)O)O)O)O)N=C4C(=C(C(=O)C(=C4O2)C)N)C(=O)NC(C(C)O)C(=O)N[C@H](C(C)C)C(N5CCC[C@H]5C(N(C)CC([NH+](C)C(C(C)C)C(O)O)O)O)O |

Canonical SMILES |

CC1=C2C(=C(C=C1)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C([NH+]3CCCC3C(N(C)CC([NH+](C)C(C(C)C)C(O)O)O)O)O)N=C4C(=C(C(=O)C(=C4O2)C)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(N5CCCC5C(N(C)CC([NH+](C)C(C(C)C)C(O)O)O)O)O |

Synonyms |

actinomycinic acid |

Origin of Product |

United States |

Biosynthesis of Actinomycinic Acid

Microbial Production Pathways

Actinomycinic acid is fundamentally a derivative of actinomycins, which are secondary metabolites produced by a specific group of bacteria. The biosynthesis of its core structure is a complex process involving multiple genes and precursor molecules.

Actinomycins, the precursors to this compound, are primarily produced by bacteria belonging to the genus Streptomyces, which are Gram-positive, filamentous bacteria found widely in soil and marine environments. nih.govnih.gov These microorganisms are renowned for their ability to synthesize a vast array of secondary metabolites with diverse biological activities. nih.govresearchgate.net

Numerous Streptomyces species have been identified as producers of various actinomycin (B1170597) analogs. For instance, Streptomyces parvulus is a known producer of actinomycin D. scielo.brnih.gov Other identified producing species include Streptomyces antibioticus, Streptomyces chrysomallus, Streptomyces fradiae, and Streptomyces costaricanus. nih.govmdpi.comnih.govnih.gov Research has isolated and characterized a range of actinomycin-producing strains from diverse environments, including soil from under tropical plants and marine sediments. mdpi.comresearchgate.net

The following table lists some of the Streptomyces species known to produce actinomycins, the direct precursors to this compound.

| Producing Microorganism | Actinomycin Analog(s) Produced | Source Reference(s) |

| Streptomyces parvulus | Actinomycin D, K1c, K2c | nih.govscielo.brnih.gov |

| Streptomyces antibioticus | Actinomycin D, V, X2 | nih.govmdpi.comasm.org |

| Streptomyces lichenis | Actinomycin Au7a, D, D 43β | cmu.ac.th |

| Streptomyces gramineus | Actinomycin D (X1), X2, X0β | mdpi.com |

| Streptomyces felleus | Actinomycins | scielo.br |

| Streptomyces regensis | Actinomycins | scielo.br |

| Streptomyces costaricanus | Actinomycin D | nih.gov |

| Streptomyces sp. MBT27 | Actinomycin L1, L2 | universiteitleiden.nl |

The biosynthesis of actinomycins is a complex process that relies on the incorporation of specific precursor molecules derived from primary metabolism. mdpi.com The core structure of actinomycins consists of a phenoxazinone chromophore and two pentapeptide lactone rings. nih.govuniversiteitleiden.nl

The phenoxazinone chromophore is synthesized from the amino acid L-tryptophan. asm.org Through a series of enzymatic steps, L-tryptophan is converted to 3-hydroxy-4-methylanthranilic acid (4-MHA), a key intermediate. nih.govasm.orguniversiteitleiden.nl The enzyme phenoxazinone synthase then catalyzes the oxidative condensation of two molecules of a 4-MHA-pentapeptide to form the actinomycin structure. asm.org Studies have demonstrated the direct incorporation of labeled 4-MHA into the actinomycin chromophore. asm.org

The pentapeptide chains are assembled by non-ribosomal peptide synthetase (NRPS) machinery. nih.govuniversiteitleiden.nl These enzymes activate and link specific amino acids, which can include L-threonine, D-valine, L-proline, sarcosine (B1681465) (N-methylglycine), and L-N-methylvaline for actinomycin D. nih.gov The flexibility of this NRPS system allows for the incorporation of different amino acid analogs, a technique known as precursor-directed biosynthesis. nih.govnih.gov For example, when Streptomyces parvulus is supplied with cis-4-methylproline, it produces novel actinomycins where proline residues are replaced by this analog. nih.gov

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. rsc.orgresearchgate.net While specific MFA studies focusing solely on this compound are not widely documented, MFA is broadly applied to understand and optimize the production of secondary metabolites in microorganisms like Streptomyces. rsc.orgresearchgate.net By using stable isotopes like ¹³C, researchers can trace the flow of carbon from primary metabolites, such as glucose, into the various biosynthetic pathways, including those for amino acid and secondary metabolite production. mdpi.comd-nb.info This analysis helps identify metabolic bottlenecks and can guide genetic engineering strategies to enhance the supply of precursors, thereby increasing the yield of desired compounds like actinomycins. mdpi.com For instance, enhancing the pool of acetyl-CoA, a fundamental building block, has been shown to increase the production of actinomycin. mdpi.com

Actinomycetes, particularly Streptomyces species, are prolific producers of secondary metabolites, which are compounds not essential for the organism's primary growth but often confer a selective advantage. researchgate.netmdpi.com The biosynthesis of these compounds, including chromopeptides like actinomycin, follows several key principles.

Gene Clustering: The genes responsible for the biosynthesis of a specific secondary metabolite are typically organized together in a biosynthetic gene cluster (BGC) on the chromosome. researchgate.net This co-localization facilitates the coordinated regulation and expression of all the enzymes required for the pathway. researchgate.net

Precursor Supply from Primary Metabolism: The building blocks for secondary metabolites are derived from primary metabolic pathways. mdpi.com For chromopeptides, these precursors are primarily amino acids and acyl-CoA units. mdpi.comnih.gov The efficiency of secondary metabolite production is therefore directly linked to the flux of intermediates from primary metabolism. mdpi.com

Modular Synthesis: Many complex secondary metabolites, including peptide antibiotics, are synthesized by large, modular enzymes like non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). universiteitleiden.nlnih.gov The NRPSs that assemble the actinomycin pentapeptide chains are a prime example of this modularity. nih.gov

Precursor Incorporation and Metabolic Flux Analysis for this compound Biosynthesis

Enzymatic Biotransformation Pathways

While actinomycins are produced microbially, this compound itself is typically formed through a subsequent enzymatic modification. This biotransformation involves the hydrolysis of a lactone ring in the parent actinomycin molecule.

Actinomycin lactonase is the enzyme responsible for converting actinomycin into this compound. qmul.ac.ukwikipedia.org Its systematic name is actinomycin lactonohydrolase. qmul.ac.uk The enzyme catalyzes the hydrolysis of one of the two ester bonds in the pentapeptide lactone rings of an actinomycin molecule. qmul.ac.ukjst.go.jp This reaction introduces a water molecule, opening the ring and creating a carboxylic acid group, thus forming the corresponding this compound monolactone. qmul.ac.uk

This enzymatic activity has been identified in microorganisms such as Actinoplanes missouriensis. qmul.ac.ukenzyme-database.orgnih.gov The enzyme from Actinoplanes missouriensis has been shown to act on various actinomycins and other peptide antibiotics containing a lactone bond. jst.go.jp The reaction catalyzed by actinomycin lactonase is as follows:

Actinomycin + H₂O ⇌ Actinomycinic monolactone qmul.ac.ukexpasy.org

Studies on the enzyme's properties revealed that its activity could be influenced by the presence of different actinomycin analogs and other peptide antibiotics in the growth culture. jst.go.jp

The purification of actinomycin lactonase from Actinoplanes missouriensis has been documented in the scientific literature. nih.gov A multi-step purification process was developed to isolate the enzyme and study its properties. jst.go.jpnih.gov

The general methodology involves the following key steps:

Cell Disruption: The initial step is to break open the microbial cells to release the intracellular enzymes.

Ammonium (B1175870) Sulfate (B86663) Precipitation: The crude cell extract is treated with ammonium sulfate to precipitate proteins. The protein fraction containing the lactonase activity is collected. jst.go.jp

Chromatography: The partially purified protein mixture is then subjected to a series of column chromatography steps for further separation and purification. These methods separate proteins based on their size, charge, and binding properties. researchgate.netnih.gov

Calcium Phosphate-Cellulose Chromatography: An initial chromatographic step to separate the lactonase from other proteins. jst.go.jp

DEAE-Cellulose Chromatography: Anion-exchange chromatography is used, where proteins with a net negative charge bind to the positively charged diethylaminoethyl (DEAE) cellulose (B213188) resin. jst.go.jpnih.gov

Gel Filtration Chromatography (e.g., Sephadex G-200): This size-exclusion chromatography step separates proteins based on their molecular weight. jst.go.jpnih.gov

This sequence of purification steps resulted in a significant increase in the enzyme's specific activity, achieving approximately a 200-fold purification. jst.go.jp The purity of the final enzyme preparation can be assessed using techniques like disc electrophoresis. nih.gov

Enzyme Isolation and Purification Methodologies

Role of Phenoxazinone Synthase in Chromophore Formation Preceding this compound

Phenoxazinone synthase (PHS) is a key, copper-containing oxidase that catalyzes the final step in the formation of the phenoxazinone chromophore of actinomycin. researchgate.netnih.gov This enzyme facilitates the oxidative condensation of two molecules of a 2-aminophenol (B121084) derivative, which in the context of actinomycin biosynthesis is 4-methyl-3-hydroxy-anthraniloyl pentapeptide. researchgate.netnih.gov The reaction is a complex six-electron oxidation. nih.gov Interestingly, while PHS was first identified in Streptomyces antibioticus and its production is linked to actinomycin synthesis, it is not found in all actinomycin-producing organisms, suggesting alternative or spontaneous mechanisms for chromophore formation in some species. nih.govdovepress.com

Enzymatic Condensation Reactions in Chromophore Synthesis

The synthesis of the phenoxazinone chromophore proceeds through a series of enzymatic condensation reactions catalyzed by phenoxazinone synthase. researchgate.net The proposed mechanism involves the initial oxidation of a 2-aminophenol molecule to a quinone imine intermediate. researchgate.netnih.gov This highly reactive intermediate is then trapped by a second molecule of 2-aminophenol. researchgate.netnih.gov Subsequent oxidation and a second conjugate addition lead to the formation of the final 2-aminophenoxazinone product. researchgate.net Studies using substituted 2-aminophenols have been instrumental in elucidating this stepwise mechanism by blocking the reaction at various intermediate stages. researchgate.netnih.gov

Precursor Conversion in this compound Formation (e.g., 4-methyl-3-hydroxy-anthraniloyl pentapeptides)

The direct precursor to the chromophore is 4-methyl-3-hydroxyanthranilic acid (4-MHA). asm.orgnih.gov This molecule is derived from the catabolism of tryptophan. nih.gov The pathway involves the conversion of 3-hydroxykynurenine to 3-hydroxyanthranilic acid, which is then methylated to form 4-MHA. nih.govnih.gov The 4-MHA is then activated and attached to two pentapeptide chains, forming 4-methyl-3-hydroxy-anthraniloyl pentapeptide lactone molecules. nih.gov Phenoxazinone synthase then catalyzes the oxidative condensation of two of these precursor molecules to form the actinomycin chromophore, which is the core of this compound. mdpi.comasm.org The incorporation of radiolabeled 3-hydroxy-4-methylanthranilate into actinomycins has provided direct evidence for its role as an intermediate in this biosynthetic pathway. nih.gov

Genetic and Molecular Regulation of Biosynthesis

The production of this compound is tightly controlled at the genetic level, with a dedicated biosynthetic gene cluster (BGC) encoding the necessary enzymes and regulatory proteins.

Biosynthetic Gene Cluster Identification and Analysis for this compound

The biosynthetic gene cluster for actinomycin has been identified and analyzed in several Streptomyces species, including Streptomyces chrysomallus. asm.orgnih.gov In S. chrysomallus, the cluster spans approximately 50 kilobases of DNA and contains 28 genes with biosynthetic functions. asm.orgnih.govasm.org A remarkable feature of this cluster is the presence of two large inverted repeats, suggesting a gene duplication event during its evolution. asm.orgnih.govasm.org The genes are organized into operons that correspond to specific functions, such as the synthesis of the 4-MHA precursor, peptide chain assembly, regulation, and resistance. asm.orgnih.govasm.org The core of the cluster contains four nonribosomal peptide synthetase (NRPS) genes responsible for assembling the pentapeptide chains. nih.govnih.gov

Gene Expression and Regulation Studies Related to Biosynthetic Enzymes

The expression of the genes within the actinomycin BGC is subject to complex regulation. For instance, the synthesis of phenoxazinone synthase in S. antibioticus is subject to catabolite repression by glucose. asm.org Enzyme production is initiated when the glucose supply is depleted. asm.org Studies have shown that the increase in PHS activity is due to an increased production of its corresponding mRNA. asm.org The regulation of the BGC also involves pathway-specific isoforms of enzymes for tryptophan metabolism, which are distinct from those of primary metabolism in their regulation and substrate specificity. asm.orgnih.govasm.org The identification of regulatory genes within the cluster, such as those resembling MbtH-like proteins and various transcription factors, provides further insight into the intricate control of this compound biosynthesis. mdpi.comresearchgate.net

Molecular Cloning and In Vitro Expression Systems for Biosynthetic Enzymes

The elucidation of the biosynthetic pathway of this compound has been significantly advanced by the application of molecular cloning techniques and the use of in vitro expression systems. These methodologies allow for the isolation, characterization, and functional analysis of the specific enzymes responsible for the assembly of this complex molecule. By expressing the corresponding genes in heterologous hosts or cell-free systems, researchers can overcome challenges associated with low enzyme concentrations in the native producing organisms and study their catalytic mechanisms in a controlled environment.

Key enzymes in the biosynthesis of actinomycin are the actinomycin synthetases (ACMS), which are large, multifunctional proteins that assemble the pentapeptide side chains via a nonribosomal peptide synthetase (NRPS) mechanism. nih.gov Another critical enzyme is phenoxazinone synthase (PHS), which catalyzes the oxidative condensation of two molecules of the 4-methyl-3-hydroxyanthraniloyl pentapeptide intermediate to form the phenoxazinone chromophore of this compound. umich.eduasm.org

Cloning of Actinomycin Biosynthetic Genes

Research into the genetics of actinomycin biosynthesis led to the successful cloning of the gene cluster responsible for producing the actinomycin precursor in Streptomyces chrysomallus. nih.govnih.gov A cosmid library of S. chrysomallus DNA was screened using synthetic oligonucleotides designed from the peptide sequences of the purified enzymes. This approach led to the identification and cloning of the genes encoding Actinomycin Synthetase I (ACMS I) and Actinomycin Synthetase II (ACMS II), designated acmA and acmB, respectively. nih.govnih.gov Gene mapping revealed that acmA and acmB are closely linked and oriented in opposite directions. Further analysis indicated that the gene for a third peptide synthetase, likely Actinomycin Synthetase III (acmC), is located immediately downstream of acmB. nih.gov

Similarly, the structural gene for phenoxazinone synthase (phs) was cloned from Streptomyces antibioticus. umich.edu Using this cloned gene as a probe, subsequent studies identified and cloned homologous DNA sequences from Streptomyces lividans, a species that does not naturally produce actinomycin. This provided evidence for the existence of silent or cryptic antibiotic production genes in streptomycetes. umich.edu

Heterologous and In Vitro Expression of Biosynthetic Enzymes

The functional characterization of these biosynthetic enzymes was achieved through their expression in heterologous systems. The gene for ACMS II (acmB) was subcloned into the streptomycete vector pIJ702 and expressed in Streptomyces lividans under the control of the mel promoter. nih.gov The heterologously expressed ACMS II was purified and shown to be a functional 280-kDa protein. nih.gov In vitro assays demonstrated that the recombinant enzyme possessed the expected catalytic activities: it activated both threonine and valine as enzyme-bound thioesters and catalyzed the formation of the dipeptide threonyl-L-valine, which was subsequently epimerized to threonyl-D-valine. nih.govnih.gov These activities were identical to those of the native enzyme isolated from S. chrysomallus. nih.gov

For phenoxazinone synthase, in vitro expression studies were conducted using a coupled transcription-translation system derived from streptomycetes. umich.edu A 3.98-kb SphI fragment of DNA cloned from S. lividans was used as the template. This cell-free system successfully synthesized a 92-kDa protein that was precipitable with antibodies raised against native PHS, confirming that the cloned silent gene fragment from S. lividans indeed encoded a PHS-related protein. umich.edu

The following table summarizes the key findings from the molecular cloning and expression of enzymes involved in the biosynthesis of the this compound precursor.

| Gene | Encoded Enzyme | Source Organism | Cloning Vector | Expression System | Key Findings | Reference |

| acmA | Actinomycin Synthetase I (ACMS I) | Streptomyces chrysomallus | Cosmid | - | Gene identified and cloned; linked to acmB. | nih.gov, nih.gov |

| acmB | Actinomycin Synthetase II (ACMS II) | Streptomyces chrysomallus | pIJ702 | Streptomyces lividans | Functional 280-kDa enzyme expressed; activated threonine and valine; formed threonyl-D-valine dipeptide in vitro. | nih.gov, nih.gov |

| acmC | Actinomycin Synthetase III (ACMS III) | Streptomyces chrysomallus | Cosmid | - | Gene identified downstream of acmB. | nih.gov |

| phs homolog | Phenoxazinone Synthase (PHS) | Streptomyces lividans | pBR322 | Streptomycete coupled transcription-translation system | A 92-kDa PHS-related protein was synthesized in vitro, confirming the function of a cryptic gene. | umich.edu |

These studies exemplify how molecular cloning and expression systems are indispensable tools for dissecting complex biosynthetic pathways. They not only confirm the function of individual genes but also provide a platform for enzymatic studies and future pathway engineering efforts.

Chemical Synthesis and Derivatization of Actinomycinic Acid

Total Chemical Synthesis Strategies for Actinomycinic Acid

The total synthesis of this compound and its parent compounds, the actinomycins, is a challenging endeavor that has spurred the development of innovative synthetic methodologies.

Retrosynthetic Analysis and Key Fragment Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. lkouniv.ac.inamazonaws.comslideshare.net For a complex molecule like this compound, this approach is essential for planning an efficient synthetic route. The analysis typically begins by identifying key disconnections, which are strategic bond cleavages that correspond to reliable forward reactions. lkouniv.ac.inamazonaws.com

In the context of this compound, a primary disconnection often involves breaking the bonds that form the central phenoxazinone ring system. This leads to precursor molecules that can be synthesized independently and then coupled in a later step. For instance, the synthesis of actinophyllic acid, a related natural product, involved a retrosynthetic strategy that simplified the target into a symmetrical bicyclic trienone. nih.gov

The synthesis of key fragments is a critical phase. For actinomycin (B1170597) D, the biosynthesis involves the construction of a 4-methyl-3-hydroxy-anthranilic acid (4-MHA) precursor. nih.gov In a chemical synthesis, analogous precursors are required. The synthesis of a tetracyclic hexahydro-1,5-methano-1H-azocino[4,3-b]indole ketone from o-nitrophenylacetic acid serves as an example of a key fragment synthesis in a related total synthesis. nih.gov

Table 1: Key Concepts in Retrosynthetic Analysis

| Concept | Description |

| Target Molecule | The final, complex molecule to be synthesized. amazonaws.com |

| Disconnection | An imaginary breaking of a bond to simplify the target molecule. lkouniv.ac.inamazonaws.com |

| Synthon | An idealized fragment resulting from a disconnection, which does not necessarily exist as a stable species. lkouniv.ac.in |

| Synthetic Equivalent | A real chemical reagent that serves the function of a synthon. lkouniv.ac.in |

| Functional Group Interconversion (FGI) | The conversion of one functional group into another to facilitate a disconnection. lkouniv.ac.in |

Multistep Synthetic Methodologies

The assembly of complex molecules like this compound invariably requires a series of chemical reactions, known as a multistep synthesis. worktribe.comsolubilityofthings.comyoutube.comyoutube.comyoutube.com Each step in the sequence must be carefully planned and executed to ensure a good yield of the desired product.

Convergent and Divergent Synthetic Approaches

In contrast, a divergent synthesis starts from a central core molecule and adds successive generations of building blocks to create a library of related compounds. wikipedia.org This strategy is particularly useful for generating a diverse set of molecules for screening purposes. wikipedia.org

Table 2: Comparison of Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step sequential synthesis. | Conceptually simple. | Overall yield drops significantly with each step. wikipedia.org |

| Convergent | Independent synthesis of fragments followed by their assembly. wikipedia.org | Higher overall yield, more efficient for complex molecules. wikipedia.org | Requires careful planning of fragment synthesis and coupling. |

| Divergent | Synthesis of a library of compounds from a common intermediate. wikipedia.org | Rapid generation of diverse molecules. wikipedia.org | May not be the most efficient route to a single target. |

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for studying structure-activity relationships and developing new therapeutic agents.

Solid-Phase Synthesis Methodologies for Peptide-Aryl-Peptide Conjugates (e.g., Fmoc-based approaches)

Solid-phase peptide synthesis (SPPS) is a powerful technique for the synthesis of peptides and has been adapted for the creation of peptide-aryl-peptide conjugates, which are structural mimics of actinomycins. nih.govbeilstein-journals.org In SPPS, the growing peptide chain is attached to an insoluble solid support (resin), which allows for easy purification by simple filtration and washing. iris-biotech.de

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is widely used in SPPS. beilstein-journals.orgpeptide.com The Fmoc group is used to protect the N-terminus of the amino acid and is removed under basic conditions, which are generally milder than the acidic conditions used in the alternative Boc (tert-butyloxycarbonyl) strategy. iris-biotech.denih.gov This makes the Fmoc strategy compatible with a wider range of functional groups.

A convenient Fmoc-based solid-phase peptide synthesis method has been developed for preparing bisarylethyne-peptide conjugates. rsc.orgttk.hu This method involves the coupling of an iodo-aryl or aryl-acetylene to a resin-bound peptide containing a complementary functional group. rsc.org A highly convergent, solid-phase synthetic strategy for actinomycin analogs also utilizes Fmoc solid-phase peptide synthesis. nih.gov

Combinatorial Chemistry Approaches for Analog Library Generation

Combinatorial chemistry is a technique used to rapidly synthesize large numbers of different but structurally related molecules, known as a library. slideshare.netuomustansiriyah.edu.iqcuny.edu This approach is invaluable for drug discovery, as it allows for the screening of a vast chemical space to identify compounds with desired biological activity. nih.gov

The "split-and-mix" or "split-pool" synthesis strategy is a common method in combinatorial chemistry. cuny.eduresearchgate.net In this approach, a batch of resin beads is divided into several portions, and a different building block is added to each portion. The portions are then recombined, mixed, and split again for the next round of synthesis. cuny.edu This process can generate a vast number of unique compounds on individual beads. researchgate.net

A convergent solid-phase synthesis of actinomycin analogs has been designed to be compatible with combinatorial chemistry. nih.gov This allows for "double-combinatorial chemistry," where two different combinatorial libraries can be reacted with each other, further expanding the diversity of the resulting analog library. nih.gov

Enzymatic Synthesis Approaches for this compound Precursors and Analogs

Biocatalysis, the use of natural catalysts like enzymes, plays a central role in the biosynthesis of this compound precursors. frontiersin.org The core structure of actinomycins is formed by the oxidative dimerization of two units of an aryl-pentapeptide lactone intermediate. researchgate.netresearchgate.net The aryl component, 4-methyl-3-hydroxyanthranilic acid (4-MHA), is a key precursor whose formation from L-tryptophan is a multi-step enzymatic process. researchgate.netmdpi.com

The biosynthesis of 4-MHA involves several key enzymatic transformations. In actinomycin-producing Streptomyces species, the pathway proceeds from L-tryptophan to 3-hydroxykynurenine (3-HK). researchgate.netresearchgate.net A crucial biocatalytic step is the C-methylation of 3-HK. The actinomycin biosynthetic gene cluster in Streptomyces chrysomallus contains genes (acmI and acmL) that encode for aromatic C-methyltransferase enzymes. acs.org These enzymes catalyze the transfer of a methyl group to 3-HK, yielding 3-hydroxy-4-methylkynurenine (4-MHK). researchgate.net These methyltransferases can also accept other substrates, suggesting potential for broader biocatalytic applications. researchgate.net Following methylation, the enzyme hydroxykynureninase (encoded by acmH) converts 4-MHK into the final precursor, 4-MHA. researchgate.net This sequence highlights how specific enzymes are harnessed in nature to build the complex precursors required for this compound synthesis. mdpi.com

Table 2: Key Enzymes in the Biocatalytic Synthesis of the 4-MHA Precursor

| Enzyme | Gene (example) | Substrate | Product | Function in Pathway | Reference(s) |

|---|---|---|---|---|---|

| Aromatic C-Methyltransferase | acmI / acmL | 3-hydroxykynurenine (3-HK) | 3-hydroxy-4-methyl-kynurenine (4-MHK) | C-methylation of the aromatic ring | researchgate.netacs.org |

| Hydroxykynureninase | acmH | 3-hydroxy-4-methyl-kynurenine (4-MHK) | 4-methyl-3-hydroxyanthranilic acid (4-MHA) | Cleavage to form the final anthranilic acid precursor | researchgate.net |

Chemoenzymatic synthesis combines the efficiency and versatility of chemical synthesis with the high selectivity of biocatalysis to create complex molecules and their analogs. scribd.com This strategy is particularly effective for producing actinomycin analogs, where chemically synthesized precursors are subjected to enzymatic transformations to yield the final product. nih.gov

A prominent example of this approach is the enzymatic synthesis of Actinomycin D and its analogs from synthetic pentapeptide lactone precursors. nih.gov In this method, the linear or cyclic pentapeptide portion of the molecule is first constructed using chemical methods, such as solid-phase peptide synthesis. jlu.edu.cnnih.gov This allows for the precise incorporation of non-natural or modified amino acids into the peptide backbone. jlu.edu.cn Subsequently, an enzymatic step is employed to complete the synthesis. For instance, cell-free extracts or purified enzymes from Streptomyces antibioticus can catalyze the final condensation and cyclization of these chemically synthesized precursors to form the complete actinomycin structure. nih.gov

This strategy leverages the strengths of both disciplines: chemical synthesis provides access to a wide variety of precursor analogs that may not be available through purely biological routes, while enzymatic catalysis ensures the correct stereochemistry and regioselectivity in the final steps of macrocyclization and chromophore assembly. uni-marburg.de The thioesterase (TE) domain of the nonribosomal peptide synthetase (NRPS) is often the key biocatalyst in this final cyclization step, demonstrating remarkable ability to accept modified substrates to form novel macrocyclic peptide lactones. uni-marburg.de This powerful combination enables the generation of diverse libraries of actinomycin analogs for biological screening and drug discovery efforts. nih.gov

Molecular Interactions and Biophysical Characterization of Actinomycinic Acid

Interactions with Nucleic Acids

Actinomycinic acid's parent compound, actinomycin (B1170597) D, is a well-established DNA intercalator, inserting its phenoxazone ring primarily at GpC sequences and positioning its two cyclic pentapeptides within the DNA minor groove. nih.gov This interaction interferes with critical cellular processes like replication and transcription. nih.gov The specificity for GpC sites is attributed to strong hydrogen bonds between the threonine residues in actinomycin D and the guanine (B1146940) bases. nih.gov

DNA Binding Specificity (e.g., C-G Base Pair Recognition)

The binding of actinomycins to DNA is highly specific, with a clear preference for sites containing guanine-cytosine (G-C) base pairs. It is widely recognized that actinomycin D, and by extension its derivatives, binds to the C-G pairs of DNA. nih.gov The amount of the compound that can bind to chromatin is directly dependent on the availability of these sites on the DNA. nih.gov

Studies using combinatorial methods like Restriction Endonuclease Protection, Selection, and Amplification (REPSA) have been employed to identify the preferred DNA binding sites for actinomycin D. These studies have revealed a consensus sequence of 5'-(T/A)GC(A/T)-3'. nih.gov DNase I footprinting analysis of DNA clones selected through this method showed high-affinity binding sites with dissociation constants ranging from 12 to 258 nM. nih.gov The average footprint of the molecule covers approximately 7.6 bases and typically includes one or more of these consensus sequences. nih.gov Interestingly, the presence of overlapping consensus sequences, such as 5'-TGCTGCT-3', suggests that closely positioned binding sites may be particularly favored under physiological conditions. nih.gov

Further research has shown that sequences such as d(TGCA) are stronger binding sites with slower dissociation kinetics compared to d(CGCG) sequences. nih.gov This indicates that the base pairs flanking the dG-dC intercalation site play a role in modulating the interaction of the pentapeptide rings with the minor groove of the DNA. nih.gov

Table 1: DNA Binding Specificity of Actinomycin Analogs

| Feature | Finding | Source |

|---|---|---|

| Primary Binding Site | Guanine-Cytosine (G-C) base pairs | nih.gov |

| Consensus Sequence | 5'-(T/A)GC(A/T)-3' | nih.gov |

| Dissociation Constants (Kd) | 12 - 258 nM for high-affinity sites | nih.gov |

| Footprint Size | ~7.6 bases | nih.gov |

| Preferred Flanking Bases | d(TGCA) sequence shows stronger binding than d(CGCG) | nih.gov |

RNA Binding Investigations

While the interaction of this compound and its parent compounds with DNA is well-documented, the investigation into their binding with RNA is an area of ongoing research. Recent studies have highlighted the expanding universe of RNA-binding proteins in bacteria, revealing that proteins without canonical RNA-binding domains can interact with RNA. innovationnewsnetwork.com These "moonlighting" proteins, which include metabolic enzymes, may have their function influenced by RNA or vice versa. innovationnewsnetwork.com

Methodologies like oligo-d(T) affinity isolation followed by proteomic analysis are being used to identify RNA-binding proteins and their differential binding activities under various cellular conditions. le.ac.uk Techniques such as iCLIP (individual-nucleotide resolution cross-linking and immunoprecipitation) and SELEX (Systematic Evolution of Ligands by Exponential Enrichment) are employed to identify specific RNA molecules that bind to proteins of interest. nih.gov While these studies focus on protein-RNA interactions, the principles and techniques could be adapted to investigate the direct binding of small molecules like this compound to RNA. The complexity of RNA regulation and the discovery of non-canonical RNA-binding interactions suggest that the potential for this compound to interact with RNA structures warrants further investigation. innovationnewsnetwork.comnih.gov

Equilibrium and Kinetic Binding Studies with DNA/RNA

Equilibrium and kinetic studies are crucial for understanding the dynamics of this compound's interaction with nucleic acids. fda.gov These studies typically measure the rate of binding and the time required to reach binding equilibrium. fda.govfda.gov

Spectroscopic analysis of several actinomycin analogs has provided insights into their DNA binding properties. nih.gov For instance, the dissociation kinetics and thermal denaturation temperatures have been measured for a series of analogs. nih.gov Analysis of the temperature dependence of the DNA dissociation rate constant reveals that both the enthalpy and entropy of activation increase as the size of the 3' amino acid ring in the actinomycin structure decreases. nih.gov With the exception of an analog containing pipecolic acid, most compounds increase the DNA melting temperature to a similar extent. nih.gov These findings suggest that conformational changes in the pentapeptide lactone rings, potentially involving cis-trans isomerization of proline, are important in determining the slow DNA dissociation rates observed for this class of intercalators. nih.gov

Kinetic studies on dodecamers containing the d(TGCA) sequence have shown that actinomycin D forms both 1:1 and 2:1 drug-duplex complexes, with dissociation rates that are slightly slower than that from poly(dG-dC). nih.gov The binding constants for these interactions are estimated to be in the range of (1-5) x 107 M-1. nih.gov The slow dissociation kinetics appear to be correlated with a higher percentage of slow association kinetics. nih.gov

Table 2: Kinetic and Equilibrium Binding Parameters for Actinomycin Analogs

| Parameter | Observation | Implication | Source |

|---|---|---|---|

| Enthalpy & Entropy of Activation | Increase with decreasing 3' amino acid ring size | Conformational changes in pentapeptide rings influence dissociation | nih.gov |

| DNA Melting Temperature | Increased by most analogs | Stabilization of the DNA duplex upon binding | nih.gov |

| Binding Stoichiometry | 1:1 and 2:1 drug-duplex complexes observed | Dependent on the specific DNA sequence | nih.gov |

| Binding Constants (Kd) | (1-5) x 107 M-1 for d(TGCA)-containing oligomers | High affinity for specific DNA sequences | nih.gov |

| Dissociation Kinetics | Slow, correlated with slow association | Suggests a multi-step binding mechanism | nih.govnih.gov |

Chromatin Binding Studies

The interaction of small molecules with DNA in a cellular context is complicated by the packaging of DNA into chromatin. nih.gov The fundamental repeating unit of chromatin is the nucleosome, which consists of DNA wrapped around a core of histone proteins. atlasgeneticsoncology.org This organization can restrict the access of DNA-binding agents. biorxiv.org

Interaction with Chromatinized DNA and Nucleosomes

The binding of actinomycin D to chromatin is directly proportional to the number of available C-G sites on the chromatin DNA. nih.gov Nuclear factors can modulate the binding capacity of chromatin for actinomycin D, suggesting a mechanism for controlling gene expression. nih.gov For example, extracts from liver nuclei can increase the binding of actinomycin D to liver chromatin, an effect that is lost if protein or RNA is removed from the extract. nih.gov

Studies have shown that RAD51AP1, a protein involved in DNA repair, can bind to nucleosome core particles (NCPs). biorxiv.org This interaction is critical for its function in the context of chromatin. biorxiv.org Similarly, the ability of CRISPR-Cas nucleases to cleave DNA is significantly inhibited by the nucleosome structure, with dynamic unwrapping of the nucleosomal DNA regulating target accessibility. biorxiv.org These findings highlight that the interaction of any molecule with chromatinized DNA is a dynamic process influenced by the structure and accessibility of the DNA on the nucleosome. biorxiv.orgbiorxiv.org The acidic patch on the surface of the nucleosome, formed by histones H2A and H2B, serves as a key interaction hub for many chromatin-binding proteins and may also influence the binding of small molecules. epicypher.com

Influence of Chromatin Structure on Binding Dynamics

The structure of chromatin is not static and its dynamic nature significantly influences the binding of various molecules. mdpi.comnih.gov The compaction of chromatin, from the "beads on a string" nucleofilament to higher-order structures like the 30 nm fiber, is regulated by factors such as linker histones and post-translational modifications of core histones. atlasgeneticsoncology.orgmdpi.com

Histone modifications, such as acetylation, can lead to a more relaxed chromatin structure, which in turn can enhance the accessibility of DNA to transcription factors and potentially other DNA-binding molecules. mdpi.comnih.gov For example, acetylation of lysine (B10760008) residues on histone tails weakens their electrostatic interaction with DNA, favoring a more open chromatin conformation. mdpi.com

The binding of regulatory proteins can also be influenced by the chromatin state. For instance, the binding of the Notch effector RBPJ to mitotic chromatin is negatively regulated by the histone deacetylase HDAC1 in a KDM5A-dependent manner. nih.gov This illustrates the complex interplay between chromatin-modifying enzymes and the binding of specific factors. nih.gov The accessibility of DNA within a nucleosome is not uniform; some regions of the DNA are more exposed than others, and this accessibility is further modulated by the dynamic "breathing" of the DNA on the histone core. biorxiv.org Therefore, the binding of this compound to chromatin is likely to be a highly regulated process, dependent on the local chromatin structure, the presence of histone modifications, and the activity of chromatin-associated proteins. nih.govmdpi.comnih.gov

Role of Nuclear Factors in Modulating Chromatin Interaction

The interaction between this compound's parent compound, actinomycin D, and chromatin is significantly influenced by nuclear factors. The binding of actinomycin D to chromatin is directly proportional to the available, unmasked sites on the chromatin's DNA. nih.gov

Studies have shown that nuclear extracts from liver cells can substantially increase the binding of actinomycin D to liver chromatin. nih.gov This effect is not observed when using nuclear extracts from kidney cells on liver chromatin, suggesting a tissue-specific nature of these modulating factors. nih.gov The active components within the liver nuclear extract appear to be protein and RNA, as the removal of either of these components eliminates the extract's ability to enhance actinomycin D binding. nih.gov This suggests the presence of a specific nuclear factor that plays a role in regulating the accessibility of DNA within the chromatin structure, thereby controlling the extent of actinomycin D binding. nih.gov

This modulation of chromatin structure by nuclear factors is a key aspect of gene regulation. wikipedia.org Factors that influence the compaction and accessibility of chromatin, such as histone modifications and the presence of chromatin-remodeling proteins, can directly impact the binding of molecules like actinomycin D. wikipedia.orgfrontiersin.org For instance, histone acetylation is known to lead to a more open chromatin structure, which would likely increase the binding capacity for intercalating agents. wikipedia.org Conversely, modifications associated with transcriptional repression and chromatin compaction would be expected to decrease binding. wikipedia.org The spatial organization of the genome within the nucleus, including interactions with the nuclear envelope, also plays a critical role in determining the accessibility of different chromatin regions. elifesciences.org

Structural Elucidation of Interaction Complexes

Spectroscopic Approaches to DNA/RNA/Chromatin Binding (e.g., NMR, UV-Vis, Fluorescence)

A variety of spectroscopic techniques are instrumental in elucidating the binding of this compound and its analogs to DNA, RNA, and chromatin. These methods provide insights into the binding affinity, stoichiometry, and conformational changes that occur upon complex formation.

UV-Visible (UV-Vis) Spectroscopy is a fundamental technique used to study the interactions between small molecules and DNA. nih.gov Changes in the UV-Vis absorption spectrum of a compound upon titration with DNA can indicate binding. nih.govmdpi.com A decrease in absorbance intensity (hypochromism) and a red shift in the wavelength of maximum absorbance (bathochromic shift) are often indicative of intercalation, where the molecule inserts itself between the base pairs of the DNA. mdpi.com Conversely, an increase in absorbance (hyperchromism) can suggest a disruption of the DNA's secondary structure. nih.gov For example, studies on acridine-thiosemicarbazone derivatives, which also interact with DNA, have shown significant hyperchromicity and a bathochromic shift upon binding to calf thymus DNA (ctDNA), indicating complex formation. mdpi.com

Fluorescence Spectroscopy is another powerful tool for studying these interactions. The intrinsic fluorescence of a molecule or a fluorescent probe can be monitored as it interacts with DNA or RNA. nih.govnih.gov For instance, the binding of actinomycin D (AMD) to single-stranded DNA (ssDNA) has been studied using the fluorescent derivative 7-amino-AMD. nih.gov The significant changes in its absorption and emission upon interaction with various DNA sequences allowed for the calculation of affinity constants. nih.gov Competitive displacement assays using fluorescent dyes like ethidium (B1194527) bromide (EB) and DAPI are also common. nih.gov A decrease in the fluorescence of a DNA-dye complex upon the addition of a test compound suggests that the compound is displacing the dye and binding to the DNA. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the interaction complexes at an atomic level. nih.govnih.gov Both proton (¹H) and carbon-13 (¹³C) NMR can be used to determine the geometry and stoichiometry of complexes. nih.gov For example, ¹H NMR studies of actinomycin D with various deoxynucleotides have provided insights into the molecular geometry of the complexes and the relative binding affinities. nih.gov NMR has also been crucial in understanding the conformational changes that occur in both the drug and the nucleic acid upon binding. nih.govmdpi.com For instance, ¹H NMR spectra of oligonucleotides and their complexes with AMD have provided insights into the mode of interaction, supporting a hemi-intercalation model for binding to single-stranded DNA. nih.gov

Circular Dichroism (CD) Spectroscopy is sensitive to the chiral environment of molecules and is particularly useful for studying changes in DNA conformation upon drug binding. nih.gov The interaction of actinomycin D analogs with DNA has been studied using CD, which can provide information about the induced structural changes in the DNA helix. nih.gov

These spectroscopic methods, often used in combination, provide a comprehensive picture of the binding event, from the initial detection of an interaction to the detailed structural characterization of the resulting complex.

Molecular Modeling and Computational Studies of Binding Interactions

Molecular modeling and computational studies are indispensable tools for investigating the binding of molecules like this compound to their biological targets at an atomic level. nih.govdiva-portal.org These methods complement experimental data and provide detailed insights into the structure, dynamics, and energetics of the interaction complexes. nih.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are widely used to explore the conformational landscape of both the ligand and the macromolecule (DNA, RNA, or protein) and to characterize the nature of their interactions. nih.govnih.gov For instance, the binding of actinomycin D to both single- and double-stranded DNA has been investigated using MM+ molecular mechanics. nih.gov These studies can reveal the importance of specific interactions, such as hydrogen bonds and van der Waals forces, in stabilizing the complex. nih.govmdpi.com MD simulations can further provide a dynamic picture of the binding process, showing how the molecules adapt their conformations to achieve optimal binding. nih.gov

Quantum Chemical Methods , such as semi-empirical methods (e.g., AM1) and Density Functional Theory (DFT), offer a higher level of theory to analyze the electronic aspects of the interaction. nih.govnih.gov These methods can be used to calculate properties like Mulliken overlap populations, which provide a quantum-chemical criterion for analyzing hydrogen-bonding patterns and other intermolecular interactions. nih.gov Such analyses have been used to support the hemi-intercalation model of actinomycin D with single-stranded DNA. nih.gov

Docking studies are often the first step in computational analyses, predicting the preferred binding orientation of a ligand to its target. nih.govnsf.gov These predictions can then be refined and validated using more computationally intensive methods like MD simulations. diva-portal.org

By combining these computational approaches, researchers can build detailed models of the interaction between this compound and its biological targets. These models are crucial for understanding the mechanism of action and for guiding the design of new analogs with improved properties. nih.govdiva-portal.orgnih.gov

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Correlation of Structural Modifications with Binding Affinity

The binding affinity of actinomycin analogs to DNA is highly sensitive to structural modifications. nih.govnih.gov Changes to different parts of the molecule, such as the phenoxazone ring or the pentapeptide lactone rings, can significantly alter its interaction with DNA. nih.govnih.gov

Studies on 7-substituted aralkylaminoactinomycin D analogs have shown that even with bulky groups at the 7-position, these compounds can still bind to DNA. nih.gov For example, analogs with 2-pyrrolylmethylamino or 3,4-dichlorobenzylamino substituents at this position retain their DNA binding capabilities. nih.gov In some cases, these modifications can even lead to increased binding affinity. nih.gov

Modifications to the pentapeptide lactone rings also have a profound effect on DNA binding kinetics. nih.govnih.gov A series of actinomycin analogs containing different amino acids at the 3' position (pipecolic acid, proline, or azetidine-2-carboxylic acid) were studied. nih.govnih.gov Analysis of the DNA dissociation kinetics revealed that the enthalpy and entropy of activation increase as the ring size of the 3' amino acid decreases. nih.govnih.gov This suggests that the conformational flexibility of the pentapeptide rings plays a role in the slow dissociation rates from DNA. nih.govnih.gov

The following table summarizes the effects of some structural modifications on the DNA binding of actinomycin analogs:

| Modification Location | Substituent | Effect on DNA Binding | Reference |

|---|---|---|---|

| 7-position of phenoxazone ring | 2-pyrrolylmethylamino | Increased binding affinity | nih.gov |

| 7-position of phenoxazone ring | 3,4-dichlorobenzylamino | Retained binding affinity | nih.gov |

| 3'-amino acid position | Pipecolic acid | Smaller increase in DNA melting temperature compared to other analogs | nih.govnih.gov |

| 3'-amino acid position | Proline | Contributes to slow DNA dissociation, possibly via cis-trans isomerization | nih.govnih.gov |

| 3'-amino acid position | Azetidine-2-carboxylic acid | Increased enthalpy and entropy of activation for DNA dissociation | nih.govnih.gov |

These SAR studies are essential for the rational design of new actinomycin analogs with tailored DNA binding properties and potentially improved therapeutic profiles. frontiersin.orgrsc.orgmdpi.comnih.govresearchgate.netmdpi.comrsc.org

Conformational Analysis of this compound in Complex

The conformation of this compound and its analogs when bound to DNA is a key determinant of their biological activity. epdf.pub Understanding the three-dimensional structure of these complexes provides insights into the specific interactions that stabilize the bound state. datmos.orgnih.govdigitellinc.comrsc.org

Upon binding to DNA, actinomycin D undergoes a significant conformational change. nih.gov The planar phenoxazone ring intercalates between the base pairs of the DNA, while the two cyclic pentapeptide lactone rings fit into the minor groove of the DNA helix. nih.govepdf.pub This binding mode is highly specific for G-C base pairs. nih.gov

The conformation of the pentapeptide rings is particularly important. nih.govnih.gov It is suggested that cis-trans isomerization of proline residues within these rings may be a crucial factor in the slow dissociation rates of actinomycin from DNA. nih.govnih.gov The flexibility of these rings allows them to adopt a conformation that complements the shape of the DNA minor groove, maximizing favorable interactions. nih.gov

Computational modeling and NMR spectroscopy have been instrumental in elucidating the detailed conformation of actinomycin-DNA complexes. nih.govnih.govnih.gov These studies have provided evidence for the specific hydrogen bonds and van der Waals contacts that stabilize the complex. nih.gov For example, molecular modeling has supported a "hemi-intercalation" model for the binding of actinomycin D to single-stranded DNA, where the phenoxazone ring partially inserts between the bases. nih.govnih.gov

The conformational analysis of actinomycin analogs in complex with DNA is an active area of research. mdpi.comrsc.org By understanding how structural modifications affect the conformation of the bound complex, it is possible to design new derivatives with altered DNA binding specificity and affinity. mdpi.com

Analytical Methodologies for Actinomycinic Acid Research

Advanced Chromatographic Techniques for Isolation and Quantification

Chromatographic techniques are fundamental in the study of actinomycinic acid, enabling its separation, purification, and quantification from complex mixtures. The choice of method depends on the specific research goal, whether it be initial screening, precise quantification, or large-scale purification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and its derivatives. nih.govjapsonline.commdpi.com Its versatility allows for both qualitative and quantitative assessments.

Detailed Research Findings:

Simultaneous Quantification: A sensitive and specific HPLC-tandem mass spectrometry (HPLC/MS/MS) assay has been developed for the simultaneous determination of total vincristine (B1662923) and actinomycin-D concentrations in human plasma. nih.gov This method is crucial for clinical pharmacological studies. nih.gov

Method Development: A typical HPLC method for analyzing acidic compounds might utilize a C18 column with a mobile phase consisting of a buffer (e.g., 0.025M orthophosphoric acid adjusted to a specific pH) and an organic modifier like methanol (B129727). japsonline.com The flow rate and UV detection wavelength are optimized for the specific analyte. japsonline.com For instance, a method for ciprofloxacin (B1669076) hydrochloride used a mobile phase of methanol and buffer (pH 3.0) at a flow rate of 2.0 ml/min with UV detection at 278 nm. japsonline.com

Polar Compound Analysis: For polar compounds like short-chain fatty acids, which can be challenging to retain, acidification of the sample (pH<2) prior to analysis can improve retention on columns like the Hypersil Gold aQ. nih.gov

Mycolic Acid Analysis: In the analysis of mycolic acids, another class of complex biological acids, HPLC has been instrumental. nih.gov Derivatization to UV-adsorbing p-bromophenacyl esters significantly increases detection sensitivity. nih.gov Reverse-phase HPLC on a C18 column is a common approach for separating these derivatives. nih.gov

Table 1: Example of HPLC Parameters for Analysis of Related Compounds

| Parameter | Setting | Reference |

| Column | C18 (e.g., LichroCART® 125x4mm, 5µm) | japsonline.com |

| Mobile Phase | Methanol: Buffer (0.025M Orthophosphoric acid, pH 3.0) (40:60 v/v) | japsonline.com |

| Flow Rate | 2.0 mL/min | japsonline.com |

| Detection | UV at 278 nm | japsonline.com |

| Retention Time | ~1.75 minutes | japsonline.com |

| This table is an illustrative example based on a method for a different compound and would require optimization for this compound. |

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. waters.comnih.govresearchgate.net These benefits are particularly valuable in complex biological matrices.

Detailed Research Findings:

Amino Acid Analysis: The UPLC Amino Acid Analysis Solution by Waters provides a turnkey method for accurate and high-throughput analysis of amino acids. waters.com It utilizes pre-column derivatization with AccQ•Tag™ Ultra reagent, followed by separation on an AccQ•Tag Ultra UPLC column. waters.com This approach allows for the quantification of amino acids at sub-picomole levels. waters.com

Analysis of Polar Analytes: UPLC is well-suited for the analysis of polar organic acids, which can be difficult to retain on conventional reversed-phase columns. The use of specialized columns, such as the ACQUITY Premier CSH Phenyl-Hexyl Column, coupled with a mass detector like the ACQUITY QDa, enhances selectivity and sensitivity.

Collagen Crosslink Analysis: A UPLC methodology has been developed for the detection and quantification of fluorescent collagen crosslinks, demonstrating the technique's high sensitivity with detection limits in the femtomole range. nih.gov This method's ability to analyze nanogram amounts of material is a significant advantage when sample availability is limited. nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. research-solution.comsigmaaldrich.com Since this compound itself is not volatile, it must first be converted into a volatile derivative. research-solution.comsigmaaldrich.com

Detailed Research Findings:

Derivatization: The polar nature of compounds like amino acids necessitates derivatization to increase their volatility for GC analysis. sigmaaldrich.com Common derivatization techniques include silylation, alkylation, and acylation. research-solution.com Silylation, for example, replaces active hydrogens on polar functional groups with a nonpolar moiety. sigmaaldrich.com

Reagents: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a silylation reagent that forms stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

GC-MS Profiling: GC coupled with mass spectrometry (GC-MS) is widely used for metabolite profiling. nih.govnih.gov Derivatization protocols, such as methoximation followed by silylation, are standard procedures for preparing samples for GC-MS analysis of organic acids and other metabolites. nih.gov

Table 2: Common Derivatization Approaches for GC Analysis

| Derivatization Type | Reagent Example | Target Functional Groups | Reference |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | -OH, -NH2, -SH | sigmaaldrich.com |

| Alkylation (Esterification) | Not specified | -COOH | research-solution.com |

| Acylation | Not specified | -OH, -NH2, -SH | research-solution.com |

Thin-Layer Chromatography (TLC) in Screening and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for screening, monitoring reaction progress, and assessing the purity of compounds. libretexts.orgresearchgate.netnih.gov

Detailed Research Findings:

Screening of Natural Products: TLC is extensively used in the screening of botanical extracts for bioactive compounds. nih.govphcogj.com Different solvent systems and visualization reagents are employed to separate and identify various classes of compounds, such as alkaloids, terpenoids, and flavonoids. phcogj.com

Purity Assessment: TLC can quickly provide a qualitative assessment of the purity of a sample by revealing the number of components present. A single spot after development in multiple solvent systems suggests a high degree of purity.

Visualization: Compounds on a TLC plate can be visualized using various methods. libretexts.org UV light is commonly used for compounds that fluoresce or absorb UV radiation. libretexts.orglibretexts.org Staining with reagents like iodine, permanganate, or phosphomolybdic acid can reveal compounds that are not UV-active. libretexts.org For acidic compounds, a pH indicator spray like bromocresol green can be used. libretexts.org

Specialized Chromatographic Methods

Beyond the standard techniques, several specialized chromatographic methods can be applied for the specific challenges associated with this compound research.

Affinity Chromatography: This technique offers high selectivity by exploiting specific binding interactions. thermofisher.combio-rad.comwikipedia.org For instance, if a specific binding partner for this compound is known, it can be immobilized on a solid support to selectively capture the acid from a complex mixture. thermofisher.comwikipedia.org Dye-ligand affinity chromatography is a subtype where immobilized dyes mimic biological substrates and can bind to a range of proteins and other molecules. sigmaaldrich.com

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. It can be used to separate this compound from larger or smaller molecules in a sample.

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. bio-rad.comphenomenex.com Since this compound is an acid, it will be negatively charged at a pH above its pKa and can be purified using an anion exchange resin. libretexts.orgseplite.com This method is widely used for the purification of charged molecules like amino acids and proteins. libretexts.orgseplite.com The separation is achieved by the reversible exchange of ions between the sample and the charged stationary phase. phenomenex.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique for separating polar and hydrophilic compounds. nih.govthermofisher.com It uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent. This technique could be particularly useful for separating this compound and its polar metabolites, offering a different selectivity compared to reversed-phase chromatography. elementlabsolutions.comchromatographyonline.com

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It can be seen as a hybrid of gas and liquid chromatography and is known for its fast and efficient separations.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the structure and conformation of this compound and its analogues.

Detailed Research Findings:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: High-resolution proton NMR is used to study the conformation and dynamics of actinomycin (B1170597) derivatives. nih.gov It can provide information about the different magnetic environments of amino acid residues and the conformation of proline rings. nih.gov It is also used to determine enantiomeric excess of chiral carboxylic acids using actinomycin D as a chiral solvating agent. rsc.orgrsc.org The acidic proton of a carboxylic acid typically appears as a broad singlet in the 10-12 ppm region of the ¹H NMR spectrum. libretexts.org

¹³C NMR: The carbonyl carbon of a carboxylic acid is characteristically deshielded and appears in the 160-180 ppm range in the ¹³C NMR spectrum. libretexts.org

Mass Spectrometry (MS):

LC-MS/MS: As mentioned earlier, HPLC coupled with tandem mass spectrometry is a highly sensitive and specific method for quantifying actinomycin derivatives in biological samples. nih.gov

GC-MS: GC-MS is used to identify the volatile derivatives of this compound, providing information on their molecular weight and fragmentation patterns, which aids in structure elucidation. sigmaaldrich.com

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in a molecule. mdpi.com For a carboxylic acid, the most characteristic IR absorptions are the broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and the strong C=O (carbonyl) stretch around 1710 cm⁻¹ for a hydrogen-bonded dimer. libretexts.org

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is used to study the DNA binding properties of actinomycin analogues. nih.gov The binding of these compounds to DNA can be monitored by changes in their UV-Vis absorption spectra. It is also a common detection method in HPLC. japsonline.comnih.gov For instance, a method for determining short-chain fatty acids used UV detection at a short wavelength of 210 nm due to the lack of a significant chromophore. nih.gov

Table 3: Summary of Spectroscopic Data for Carboxylic Acids

| Spectroscopic Technique | Characteristic Signal | Approximate Range/Value | Reference |

| ¹H NMR | Acidic O-H proton | 10–12 ppm (broad singlet) | libretexts.org |

| ¹³C NMR | Carbonyl carbon | 160–180 ppm | libretexts.org |

| FTIR | O-H stretch (H-bonded) | 2500–3300 cm⁻¹ (broad) | libretexts.org |

| FTIR | C=O stretch (H-bonded) | ~1710 cm⁻¹ (strong) | libretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural assignment of this compound. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each atom within the molecule.

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons provide information about their local electronic environment. For instance, protons attached to aromatic rings typically resonate at different frequencies than those on aliphatic chains. Coupling constants (J) between adjacent protons help to establish the connectivity of the molecular framework. For complex molecules like this compound, which contains both a phenoxazinone chromophore and peptide side chains, ¹H NMR spectra can be intricate, often showing broad doublets for amide protons and overlapping signals for methylene (B1212753) and methine protons. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. careerendeavour.com Each unique carbon atom in the molecule produces a distinct signal, allowing for the determination of the total number of non-equivalent carbons. careerendeavour.com The chemical shift of a carbon atom indicates its hybridization and the nature of the atoms attached to it. careerendeavour.com For example, carbonyl carbons in amide and carboxylic acid groups will have characteristic chemical shifts in the downfield region of the spectrum. ucl.ac.uk While ¹³C-¹³C coupling is generally not observed due to the low natural abundance of the ¹³C isotope, proton-decoupled ¹³C NMR simplifies the spectrum by removing C-H coupling, resulting in single lines for each carbon. careerendeavour.com

Table 1: Representative NMR Data for Analogs and Related Structures

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 8.17, 8.02, 7.75 | Broad Doublet | - | Amide Protons |

| ¹H | 7.64, 7.47 | Ortho Coupled | - | 1,2,3,4-tetrasubstituted aromatic ring |

| ¹H | 2.69, 2.25 | Singlet | - | Methyl protons in para position |

| ¹³C | 160 - 220 | - | - | Carbonyl Carbons (Aldehyde, Ketone) |

| ¹³C | 110 - 140 | - | - | Alkene and Aromatic Carbons |

Note: This table is illustrative and based on data for related complex peptide structures and general chemical shift ranges. Specific data for this compound may vary. researchgate.netcareerendeavour.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the fragmentation patterns of this compound. High-resolution accurate mass spectrometry (HRAMS) provides precise mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. tecnofrom.comeuropa.eu

The use of HRAMS is particularly advantageous for analyzing complex samples, as its high resolving power can distinguish between molecules with very similar masses (isobars), which might otherwise interfere with the analysis. tecnofrom.comlcms.cz This capability is crucial when studying this compound in biological matrices. spectralworks.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for both the quantification of this compound and for studying its interactions with other molecules, such as DNA. longdom.orguu.nl The method is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. uu.nl

For quantification, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. longdom.org By measuring the absorbance of this compound at its wavelength of maximum absorbance (λmax), its concentration in a sample can be determined. longdom.orgunchainedlabs.com

UV-Vis spectroscopy is also a powerful tool for studying binding interactions. When this compound binds to another molecule, such as a protein or nucleic acid, changes in its electronic environment can lead to shifts in its absorption spectrum (either a bathochromic/red shift or a hypsochromic/blue shift) or changes in absorbance intensity (hyperchromicity or hypochromicity). mdpi.comnih.gov These spectral changes can be monitored to determine binding constants and to gain insights into the nature of the interaction. nih.gov For example, studying the interaction between this compound and DNA by UV-Vis can provide information on the binding mode. lcms.cz

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable analytical technique for identifying the functional groups present in the this compound molecule. azooptics.com This method measures the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending of chemical bonds. spectroscopyonline.com Each type of bond vibrates at a characteristic frequency, resulting in a unique infrared spectrum that acts as a molecular "fingerprint". azooptics.com

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups it contains. These include:

O-H stretching: A broad band typically in the region of 3300-2500 cm⁻¹ for the carboxylic acid groups. libretexts.org

N-H stretching: Bands in the region of 3500-3300 cm⁻¹ corresponding to the amide groups in the peptide chains.

C-H stretching: Absorptions for both aromatic and aliphatic C-H bonds. libretexts.org

C=O stretching: Strong absorptions in the range of 1760-1690 cm⁻¹ for the carbonyl groups of the carboxylic acids and amides. libretexts.org

C=C stretching: Bands in the 1600-1450 cm⁻¹ region due to the aromatic rings of the phenoxazinone chromophore. pressbooks.pub

C-O stretching: Absorptions in the 1320-1210 cm⁻¹ range. libretexts.org

By analyzing the positions and intensities of these absorption bands, researchers can confirm the presence of key functional groups within the this compound structure. bhu.ac.in

Table 2: General FT-IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibration | Position (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad |

| Amide | N-H Stretch | 3500 - 3300 | Medium |

| Carboxylic Acid/Amide | C=O Stretch | 1760 - 1690 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

Source: Based on general values from spectroscopic tables. libretexts.orgpressbooks.pub

Fluorescence Spectroscopy for Binding Dynamics

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding dynamics of molecules like this compound. mdpi.com This method provides insights into molecular interactions, conformational changes, and the local environment of the fluorescent molecule (fluorophore). researchgate.net

While this compound itself may have some native fluorescence, studies often involve fluorescently labeled analogs or utilize the intrinsic fluorescence of molecules it interacts with, such as tryptophan residues in proteins. mdpi.com When this compound binds to a target molecule, changes in the fluorescence properties—such as intensity, emission wavelength, and fluorescence lifetime—can be observed. unige.ch

Fluorescence quenching, where the fluorescence intensity decreases upon binding, can indicate a direct interaction and can be used to calculate binding constants. unige.ch Another powerful application is Förster Resonance Energy Transfer (FRET), which can measure the distance between the fluorescent probe and an acceptor molecule, providing structural information about the binding complex. researchgate.net The analysis of fluorescence anisotropy or polarization can reveal information about the size and shape of the complex and the rotational mobility of the molecule, further elucidating the dynamics of the binding process. unige.ch

Electrophoretic Techniques

Capillary Electrophoresis for Separation and Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of this compound. labcompare.com This method separates molecules based on their size and charge as they move through a narrow, buffer-filled capillary under the influence of a high electric field. libretexts.orgsciex.com

In Capillary Zone Electrophoresis (CZE), the simplest form of CE, ions are separated based on their electrophoretic mobility, which is a function of their charge-to-mass ratio. sciex.com This makes it a suitable technique for separating and analyzing charged molecules like this compound, which possesses carboxylic acid groups that will be ionized at appropriate pH values. pan.olsztyn.pl

CE offers several advantages, including high separation efficiency, short analysis times, and the requirement for only very small sample volumes. labcompare.com The technique can be used for purity assessment, quantitative analysis, and to study interactions by observing changes in migration time upon binding to other molecules. The high resolving power of CE allows for the separation of closely related compounds, which is beneficial for analyzing complex mixtures or for detecting minor impurities. sciex.com

Synthetic Biology and Metabolic Engineering for Actinomycinic Acid Production

Strain Improvement Strategies for Enhanced Microbial Production

Improving the native producers of actinomycinic acid is a primary strategy for increasing titers. This involves a multifaceted approach, from direct genetic manipulation of the biosynthetic pathway to a broader analysis and engineering of cellular metabolism.

Genetic engineering provides the means to directly manipulate the biosynthetic gene cluster (BGC) for this compound to increase its expression and subsequent product yield. nih.govrsc.org The biosynthesis of this compound is intrinsically linked to the tryptophan metabolic pathway, as its precursor, 4-methyl-3-hydroxyanthranilic acid (4-MHA), is derived from tryptophan. wikipedia.orgasm.org

Key genetic engineering strategies include:

Overexpression of Pathway-Specific Genes: The actinomycin (B1170597) BGC in Streptomyces chrysomallus contains genes encoding pathway-specific enzymes for 4-MHA synthesis, including a tryptophan dioxygenase, kynurenine (B1673888) formamidase, and hydroxykynureninase. nih.gov Overexpressing these genes can increase the flux of tryptophan towards the this compound core.

Enhancing Precursor Supply: The biosynthesis of actinomycin is enhanced by the presence of several amino acids, including tryptophan. Engineering strategies can focus on increasing the intracellular pool of tryptophan. This can be achieved by overexpressing key enzymes in the shikimate pathway, which is the primary route for the synthesis of aromatic amino acids. biorxiv.orgasm.org For instance, the overexpression of genes like ppsA (PEP synthase) and tktA (transketolase) has been shown to enhance the shikimate pathway in other systems. asm.org

Manipulation of Regulatory Genes: Antibiotic biosynthesis is often tightly controlled by a network of regulatory genes within and outside the BGC. mdpi.com Identifying and engineering these regulators, such as by deleting repressor genes or overexpressing activator genes, can lead to a significant increase in production. publish.csiro.aunih.gov For example, multilevel metabolic engineering strategies in Streptomyces roseosporus for daptomycin (B549167) production involved the reconstruction of regulatory pathways by knocking out negative regulators. publish.csiro.au

A study on the de novo production of the actinomycin precursor, actinocin (B1199408), in Escherichia coli demonstrated the power of these approaches. By expressing genes from the kynurenine pathway and further engineering the host to enhance the supply of the cofactor S-adenosyl-L-methionine (SAM), researchers achieved a significant titer of actinocin. biorxiv.org

| Gene Target | Engineering Strategy | Expected Outcome for this compound Production |

| acmG, acmF (tryptophan 2,3-dioxygenase, kynurenine formamidase) | Overexpression in a suitable host | Increased conversion of L-tryptophan to L-kynurenine, a key intermediate. biorxiv.org |

| sibC (S. sibiricum), bna4 (S. cerevisiae) (kynurenine 3-monooxygenase) | Heterologous expression | Enhanced production of 3-hydroxykynurenine from L-kynurenine. biorxiv.org |

| ppsA, tktA | Overexpression | Increased supply of precursors for the shikimate pathway, leading to higher tryptophan levels. asm.org |